Enhanced Lipophilicity vs. Unprotected Analog
1-Boc-4-(4-pyridyl)piperazine exhibits a calculated LogP (XLogP3) value of 1.6 , representing a significant increase in lipophilicity compared to the unprotected parent compound 1-(4-pyridyl)piperazine, which possesses a LogP of 0.49 to 0.89 (depending on the calculation method) [1]. This difference of approximately 0.7–1.1 LogP units translates to a roughly 5- to 12-fold higher theoretical partition coefficient between octanol and water, suggesting improved membrane permeability potential.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6 (XLogP3) |
| Comparator Or Baseline | 1-(4-Pyridyl)piperazine: LogP = 0.49 (IDRB Lab) to 0.885 (BOC Sciences) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.1 |
| Conditions | Calculated values from vendor datasheets and public databases |
Why This Matters
Higher LogP may correlate with enhanced passive membrane diffusion and blood-brain barrier penetration, influencing the selection of this protected intermediate for CNS-targeted drug discovery programs.
- [1] IDRB Lab. 1-(4-Pyridyl)piperazine Compound Information. Molbic.idrblab.net. View Source
